1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction. In this process, 2-fluoro-4-methoxyacetophenone is reacted with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from a suitable solvent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where these groups are replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-4-methoxyphenyl)-2-propanone: Lacks the dimethyl group, which may affect its reactivity and applications.
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylbutan-1-one: Contains an additional carbon in the alkyl chain, potentially altering its physical and chemical properties.
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpentan-1-one: Further extended alkyl chain, which may impact its solubility and interaction with biological targets.
Properties
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTXQMRMCBSWRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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